1-Piperidinecarboxamidine, hemisulfate
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Description
Molecular Structure Analysis
The molecular structure of “1-Piperidinecarboxamidine, hemisulfate” is characterized by a C1–N1 bond with a length of 1.3090 (17) Å, indicating double bond character . The compound has a molecular formula of C12H28N6O4S.Physical And Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 309.39 g/mol. It is an organic compound with the chemical formula C8H18N4O4S.Safety and Hazards
The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Related compounds such as piperine and piperidine have been observed to interact with various signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Mode of Action
It’s known that piperidine, a related compound, has a mechanism of activating signaling pathways like nf-κb, pi3k/aκt etc, which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
Piperidine-1-carboxamidine hemisulfate is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal. This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Result of Action
Related compounds such as piperine and piperidine have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
properties
IUPAC Name |
piperidine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFKRVIVCQOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169267 |
Source
|
Record name | 1-Piperidinecarboxamidine, hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17238-53-8 |
Source
|
Record name | 1-Piperidinecarboxamidine, hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinecarboxamidine, hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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